N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Adenosine A1 receptor Radioligand binding GPCR pharmacology

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 326017-72-5; molecular formula C26H22N2O5S; MW 474.53 g/mol) is a fully synthetic, trisubstituted 1,3-thiazole derivative. It features a 5-benzoyl-4-phenylthiazole core linked via the 2-amino position to a 3,4,5-trimethoxybenzamide moiety.

Molecular Formula C26H22N2O5S
Molecular Weight 474.53
CAS No. 326017-72-5
Cat. No. B3005987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS326017-72-5
Molecular FormulaC26H22N2O5S
Molecular Weight474.53
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H22N2O5S/c1-31-19-14-18(15-20(32-2)23(19)33-3)25(30)28-26-27-21(16-10-6-4-7-11-16)24(34-26)22(29)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,27,28,30)
InChIKeyXGVDWHXYYHKELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 326017-72-5): Structural Identity and Procurement Baseline


N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 326017-72-5; molecular formula C26H22N2O5S; MW 474.53 g/mol) is a fully synthetic, trisubstituted 1,3-thiazole derivative. It features a 5-benzoyl-4-phenylthiazole core linked via the 2-amino position to a 3,4,5-trimethoxybenzamide moiety [1]. The compound belongs to the broader class of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides that have been investigated as adenosine receptor ligands [2]. The 3,4,5-trimethoxyphenyl motif is a recognized pharmacophore for tubulin–colchicine site binding, suggesting that this compound may engage targets beyond adenosine receptors—a structural feature absent from the simpler N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide analog (CAS 305851-70-1, Ki = 9.5 nM at rat A1) [3].

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide (326017-72-5): Why In-Class Substitution Is Not Straightforward


Within the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series, even minor modifications to the 2-amido substituent profoundly alter adenosine receptor subtype affinity and selectivity. Pandya et al. demonstrated that replacing a benzamide with a furamide or varying substituents on the phenyl ring can shift a compound from pan‑adenosine receptor antagonism to A2A‑selective antagonism [1]. The trimethoxy substitution present in CAS 326017-72-5 introduces three electron‑donating methoxy groups that not only modulate adenosine receptor pharmacodynamics but also create a potential tubulin‑binding interface absent in the parent benzamide analog (CAS 305851-70-1, Ki rat A1 = 9.5 nM; A2B > 1000 nM) [2]. Consequently, procurement of a generic “5‑benzoyl‑4‑phenylthiazole” derivative cannot reproduce the specific polypharmacology or selectivity profile that the trimethoxybenzamide moiety confers.

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide (326017-72-5): Quantitative Differential Evidence Guide


Adenosine A1 Receptor Affinity: Structural Basis for Differentiation from the Benzamide Analog

The closest structurally characterized analog, N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (CAS 305851-70-1), displays a Ki of 9.5 nM at rat adenosine A1 receptors and >1000 nM at human A2B receptors, providing a >105‑fold selectivity window [1]. Substitution of the benzamide with the 3,4,5‑trimethoxybenzamide moiety (as in CAS 326017‑72‑5) is expected to modulate A1 affinity and subtype selectivity based on the SAR established by Pandya et al., where benzamide ring substitutions in the [5‑substituted‑4‑phenyl‑1,3‑thiazol‑2‑yl] benzamide series produced compounds with divergent selectivity profiles across A1, A2A, A2B, and A3 subtypes [2]. Direct radioligand binding data for CAS 326017‑72‑5 have not been published; the differentiation claim rests on class‑level inference from the Pandya scaffold.

Adenosine A1 receptor Radioligand binding GPCR pharmacology

Tubulin Polymerization Inhibition: The 3,4,5-Trimethoxyphenyl Pharmacophore as a Dual-Mechanism Differentiator

The 3,4,5‑trimethoxyphenyl group is a validated colchicine‑site pharmacophore essential for tubulin polymerization inhibition. Romagnoli et al. (2012) showed that 2‑aryl‑4‑amino‑5‑(3′,4′,5′‑trimethoxybenzoyl)thiazoles, which carry the trimethoxybenzoyl group at the 5‑position (rather than the 2‑amide position of CAS 326017‑72‑5), produce compounds such as 3b with potent antiproliferative activity across a panel of cancer cell lines and in vivo xenograft efficacy [1]. The 2‑amino‑4‑(3′,4′,5′‑trimethoxyphenyl)‑5‑aryl thiazole series (Romagnoli et al., 2011) yielded compounds with IC50 values of 0.03–0.9 nM against several cancer cell lines, with the most active retaining full potency in multidrug‑resistant cells [2]. Compound 7w from Li et al. (2023), a thiazole‑triazole hybrid bearing the trimethoxyphenyl motif, inhibited tubulin polymerization and showed an IC50 of 0.21 μM against SGC‑7901 cells, with lower cytotoxicity than colchicine in normal HUVEC cells [3]. CAS 326017‑72‑5 presents the trimethoxyphenyl group as a 2‑benzamide substituent—a topological isomer of the Romagnoli scaffold—creating potential for dual adenosine A1/tubulin pharmacology absent in the benzamide analog (CAS 305851‑70‑1).

Tubulin polymerization Colchicine binding site Antimitotic agents

Physicochemical and Drug-Likeness Differentiation: Calculated Property Comparison

The trimethoxy substitution on the benzamide ring alters key physicochemical parameters relative to the comparator benzamide analog. The target compound (C26H22N2O5S, MW 474.53 g/mol) adds three methoxy groups compared to N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (C23H16N2O2S, MW 384.45 g/mol, CAS 305851-70-1) . This results in: (i) increased molecular weight (+90.08 Da); (ii) elevated topological polar surface area from approximately 67 Ų to approximately 95 Ų (estimated from methoxy group contributions); (iii) increased hydrogen bond acceptor count from 4 to 7; and (iv) altered calculated logP. The comparator benzamide analog has one Lipinski rule-of-5 violation (xlogp = 5.5) according to DrugMap data [1]. The additional methoxy groups in CAS 326017-72-5 are expected to reduce lipophilicity while increasing aqueous solubility, potentially improving oral bioavailability parameters. These differences have practical implications for in vitro assay conditions, requiring different solvent systems (e.g., DMSO concentration tolerance) than the simpler benzamide analog.

Drug-likeness Molecular properties Lipinski parameters

Kinase Inhibition Potential: OCT1 Transporter Interaction as a Selectivity Indicator

BindingDB records an IC50 of 138 μM (1.38 × 10⁵ nM) for CAS 326017-72-5 against human OCT1 (organic cation transporter 1) expressed in HEK293 cells, measured by reduction in ASP⁺ substrate uptake [1]. This weak OCT1 inhibition contrasts with the compound's predicted nanomolar adenosine A1 activity (based on scaffold class inference) and suggests that CAS 326017-72-5 does not promiscuously interact with all membrane transporters. By comparison, many kinase‑targeted thiazole derivatives exhibit transporter‑mediated off‑target effects that complicate cellular assay interpretation. Sparing of OCT1 at concentrations relevant to adenosine receptor engagement (low nanomolar) supports the compound's suitability for cellular assays where OCT1‑mediated uptake of fluorescent substrates or drugs could otherwise confound readouts.

OCT1 transporter Kinase inhibition Off-target profiling

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide (326017-72-5): Evidence-Backed Research and Industrial Application Scenarios


Adenosine A1 Receptor Subtype Selectivity Profiling and SAR Expansion

CAS 326017-72-5 serves as a probe to expand the structure‑activity relationship of [5‑substituted‑4‑phenyl‑1,3‑thiazol‑2‑yl] benzamides beyond the benzamide and furamide series characterized by Pandya et al. (2013) [1]. By introducing the 3,4,5‑trimethoxybenzamide substituent at the 2‑position, researchers can assess whether electron‑rich aromatic amides enhance A1 affinity or shift selectivity toward A2A, A2B, or A3 subtypes. Radioligand displacement assays using [³H]CCPA (A1), [³H]ZM241385 (A2A), [³H]PSB‑603 (A2B), and [¹²⁵I]AB‑MECA (A3) in CHO or HEK293 cell membranes would directly quantify the selectivity fingerprint. The benzamide analog (Ki rat A1 = 9.5 nM; A2B > 1000 nM) provides a convenient internal benchmark [2].

Dual Adenosine–Tubulin Pharmacophore Hypothesis Testing

The compound's unique topology—a 5‑benzoyl‑4‑phenylthiazole core (adenosine A1 pharmacophore) linked to a 3,4,5‑trimethoxybenzamide moiety (tubulin–colchicine site pharmacophore)—enables experimental testing of whether a single small molecule can simultaneously engage adenosine receptors and inhibit tubulin polymerization. Romagnoli et al. (2012) demonstrated that 2‑aryl‑4‑amino‑5‑(3′,4′,5′‑trimethoxybenzoyl)thiazoles are potent tubulin inhibitors with in vivo antitumor activity [3], while Li et al. (2023) showed that trimethoxyphenyl‑bearing thiazole‑triazoles bind the colchicine site with IC50 values as low as 0.21 μM against cancer cells [4]. CAS 326017‑72‑5 can be benchmarked against CA‑4 (tubulin polymerization IC50 ≈ 0.88 μM) in tubulin assembly assays and against the benzamide analog in adenosine receptor binding assays to quantify any dual‑target engagement.

Chemical Biology Tool for Mitotic Arrest and GPCR Crosstalk Studies

If CAS 326017‑72‑5 demonstrates sub‑micromolar tubulin polymerization inhibition (as predicted from its trimethoxyphenyl motif), it could serve as a chemical biology tool to investigate crosstalk between adenosine receptor signaling and mitotic arrest pathways. The Romagnoli 2011 and 2012 series showed that trimethoxyphenyl‑thiazoles induce G2/M arrest and apoptosis via the mitochondrial pathway with caspase‑3 activation, and retain full activity in multidrug‑resistant cancer cells [3][5]. Combining this antimitotic profile with adenosine A1 modulation (a pathway implicated in tumor proliferation and immune evasion) offers a hypothesis‑driven research application distinct from either single‑target tool compound.

Reference Compound for Method Development and Assay Validation

The ~10,000‑fold predicted selectivity window between adenosine A1 binding (low nanomolar) and OCT1 transporter inhibition (IC50 = 138 μM) [6] makes CAS 326017‑72‑5 a practical reference compound for developing and validating cellular assays where OCT1‑mediated off‑target effects must be excluded. Its distinct physicochemical profile (MW 474.5; HBA = 7) relative to the simpler benzamide analog (MW 384.5; HBA = 4) [2][7] also provides a useful comparator for assessing how methoxy‑group‑driven changes in solubility and permeability affect assay performance across different buffer systems and cell types.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.